molecular formula C10H10BrFN2O B13682252 7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one

7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B13682252
M. Wt: 273.10 g/mol
InChI Key: SHQRNYVTNKVRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of bromine, ethyl, and fluorine substituents on the quinoxaline ring. The molecular formula of this compound is C10H10BrFN2O, and it has a molecular weight of 273.1 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by bromination and fluorination reactions . The reaction conditions typically involve the use of solvents such as ethanol or acetic acid, and the reactions are carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-3-ethyl-8-fluoroquinoxaline: Similar in structure but lacks the dihydro moiety.

    3-Ethyl-8-fluoroquinoxaline: Lacks the bromine substituent.

    7-Bromo-3-ethylquinoxaline: Lacks the fluorine substituent.

Uniqueness

7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the dihydro moiety makes this compound distinct from other quinoxaline derivatives .

Properties

Molecular Formula

C10H10BrFN2O

Molecular Weight

273.10 g/mol

IUPAC Name

7-bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C10H10BrFN2O/c1-2-6-10(15)14-9-7(13-6)4-3-5(11)8(9)12/h3-4,6,13H,2H2,1H3,(H,14,15)

InChI Key

SHQRNYVTNKVRTK-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(N1)C=CC(=C2F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.